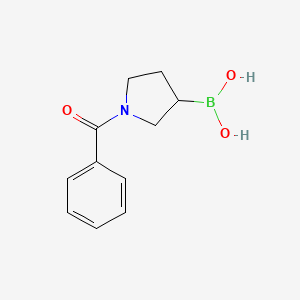

(1-Benzoylpyrrolidin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Benzoylpyrrolidin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . They are not found in nature .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .

Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital .

Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . For this reason and other considerations outlined below, the corresponding boronic esters are often preferred as synthetic intermediates .

Mécanisme D'action

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

Orientations Futures

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Propriétés

IUPAC Name |

(1-benzoylpyrrolidin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-5,10,15-16H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJPWXGCJVZYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCN(C1)C(=O)C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)

![N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7359945.png)

![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-3-[5-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7359953.png)

![1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea](/img/structure/B7359955.png)

![3-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-2-methylpentanamide](/img/structure/B7359960.png)

![N-(2-methylsulfanylpropyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7359970.png)

![N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7359983.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7359991.png)

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetamide](/img/structure/B7360000.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7360002.png)

![methyl (2S)-2-[[(2S)-2-[[2,2-difluoroethyl(2-methoxyethyl)carbamoyl]amino]propanoyl]amino]propanoate](/img/structure/B7360021.png)

![N-[3-(methoxymethyl)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7360027.png)